1,8-Dioxaspiro[4.5]decan-3-one
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Overview
Description
1,8-Dioxaspiro[45]decan-3-one is a chemical compound with the molecular formula C8H12O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Mechanism of Action
Biochemical Pathways
There is limited information available on the biochemical pathways affected by 1,8-Dioxaspiro[4.5]decan-3-one
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Preparation Methods
1,8-Dioxaspiro[4.5]decan-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as 1-butyl-3-methylimidazolium hydrogensulfate, and under controlled temperature conditions . The product is then purified through recrystallization or chromatography techniques to obtain high purity .
Chemical Reactions Analysis
1,8-Dioxaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spiro compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of liquid crystals and other advanced materials
Comparison with Similar Compounds
1,8-Dioxaspiro[4.5]decan-3-one can be compared with other spiro compounds such as 1,4-Dioxaspiro[4.5]decan-8-one and 1,6,9-Tri-oxaspiro[4.5]decanes. These compounds share similar structural motifs but differ in their chemical properties and applications. For instance, 1,4-Dioxaspiro[4.5]decan-8-one is used in the synthesis of analgesic compounds and liquid crystals, while 1,6,9-Tri-oxaspiro[4.5]decanes are studied for their bioactivity and potential as antibiotics .
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(11-6-7)1-3-10-4-2-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZPQPCULQIHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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